molecular formula C15H15N5O3 B2446941 9-(4-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 946261-17-2

9-(4-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2446941
CAS No.: 946261-17-2
M. Wt: 313.317
InChI Key: MZEDXRUTSUWUMJ-UHFFFAOYSA-N
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Description

9-(4-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
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Scientific Research Applications

Binding Affinity and Modes at Adenosine Receptors

A study investigated the binding affinity and modes of pyrimido- and tetrahydropyrazino purinediones at human and rat adenosine receptors (ARs). These compounds, including variants of the mentioned chemical structure, were evaluated for their AR affinities, highlighting the structure-activity relationships and potential selectivity over different AR subtypes. Docking experiments provided insights into their expected binding modes, suggesting small but significant structural variations that might influence binding affinities at specific subtypes and across species (Szymańska et al., 2016).

Anticancer Activity

Research on purine-diones and pyridopyrimidine-diones, which are structurally related to the given chemical compound, demonstrated significant anticancer activity. These compounds were tested against human breast cancer cell lines, showing good to excellent inhibition, indicative of their potential as therapeutic agents in cancer treatment (Hayallah, 2017).

Multi-Target Drug Potential for Neurodegenerative Diseases

A study prepared a library of tetrahydropyrimido purinediones with various substituents, evaluated for their interaction with adenosine receptor subtypes and monoamine oxidases (MAO). The aim was to explore these compounds' potential as multi-target drugs for treating neurodegenerative diseases like Parkinson's and Alzheimer's. Some compounds showed promising activity as potent MAO-B inhibitors and dual A1/A2A adenosine receptor antagonists, suggesting their applicability in neurodegenerative disease treatment (Koch et al., 2013).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of acridinedione derivatives provide foundational knowledge for understanding the structural aspects of such compounds. These insights are crucial for the rational design of derivatives with enhanced biological activity, which can be applied in various therapeutic areas (Kour et al., 2014).

Properties

IUPAC Name

9-(4-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-18-12-11(13(22)17-15(18)23)20-8-2-7-19(14(20)16-12)9-3-5-10(21)6-4-9/h3-6,21H,2,7-8H2,1H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEDXRUTSUWUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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